Ethyl6-chloro-2-methyl-5-nitronicotinate
Description
Ethyl 6-chloro-2-methyl-5-nitronicotinate is a derivative of nicotinic acid, a form of vitamin B3. The presence of multiple functional groups on the pyridine (B92270) core, including an electron-withdrawing nitro group and a halogen, imparts distinct chemical properties to the molecule. These features are pivotal to its reactivity and utility in synthetic chemistry.
Table 1: Physicochemical Properties of Ethyl 6-chloro-2-methyl-5-nitronicotinate
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClN₂O₄ |
| Molecular Weight | 244.63 g/mol |
Halogenated nitropyridine esters are a class of organic compounds characterized by a pyridine ring functionalized with at least one halogen atom, a nitro group, and an ester group. The interplay of these functional groups governs the chemical behavior of these molecules.
The reactivity of halogenated nitropyridines is a subject of considerable interest in organic chemistry. For instance, the chlorine atom in 2-chloro-3-nitropyridines is highly reactive towards nucleophiles, allowing for the synthesis of various 2-substituted-3-nitropyridines. rsc.org This reactivity is a cornerstone of their utility in constructing more complex molecular architectures.
The true significance of Ethyl 6-chloro-2-methyl-5-nitronicotinate lies in its potential as a versatile intermediate in the synthesis of complex organic molecules, particularly heterocyclic compounds. The strategic placement of its functional groups allows for a variety of chemical transformations.
The chloro group can be displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups or build larger molecular scaffolds. The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through diazotization or acylation. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides or alcohols.
This multi-functional nature makes compounds like Ethyl 6-chloro-2-methyl-5-nitronicotinate valuable starting materials for the synthesis of pharmaceuticals and other biologically active compounds. For example, substituted nicotinamides, which can be derived from nitronicotinates, have shown anticoccidial activity. xsu.com The synthesis of 2-Methyl-5-nitronicotinamide has been achieved from ethyl 2-methyl-5-nitronicotinate by treatment with ammonia. xsu.com
While specific, detailed research findings on the reactions and applications of Ethyl 6-chloro-2-methyl-5-nitronicotinate are not extensively documented in publicly available literature, its structural similarity to other well-studied halogenated nitropyridine esters, such as Methyl 6-chloro-5-nitronicotinate, suggests a similar reactivity profile and synthetic utility. The methyl ester analog is recognized as an important raw material for the synthesis of various complex organic compounds through reactions like nucleophilic substitution, esterification, and coupling reactions. xsu.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Ethyl 6-chloro-2-methyl-5-nitronicotinate |
| Methyl 6-chloro-5-nitronicotinate |
| 2-chloro-3-nitropyridines |
| 2-substituted-3-nitropyridines |
| Nicotinamides |
| 2-Methyl-5-nitronicotinamide |
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClN2O4 |
|---|---|
Molecular Weight |
244.63 g/mol |
IUPAC Name |
ethyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C9H9ClN2O4/c1-3-16-9(13)6-4-7(12(14)15)8(10)11-5(6)2/h4H,3H2,1-2H3 |
InChI Key |
UWTJGLWHYQBUCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Transformations and Reaction Pathways of Ethyl 6 Chloro 2 Methyl 5 Nitronicotinate
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine (B92270) ring of ethyl 6-chloro-2-methyl-5-nitronicotinate. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom significantly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to these groups. libretexts.orgstackexchange.com
The chlorine atom at the 6-position of the pyridine ring is highly susceptible to displacement by nucleophiles. This reactivity is enhanced by the presence of the nitro group at the 5-position and the ring nitrogen, which stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the addition-elimination mechanism of the SNAr reaction. libretexts.orgmdpi.com This activation allows for reactions with a wide range of nucleophiles under relatively mild conditions. The reaction generally proceeds by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org
The activated nature of the 6-position allows for the regioselective introduction of a variety of nucleophiles. Phenols and thiophenols, for instance, can readily displace the chloride to form the corresponding ether and thioether linkages, respectively. These reactions are typically carried out in the presence of a base, which serves to deprotonate the phenol (B47542) or thiophenol, thereby increasing its nucleophilicity.
The reaction with thiophenolates is of particular interest due to the high nucleophilicity of the sulfur atom. nih.gov The regioselectivity of these substitutions is generally high, with the nucleophile preferentially attacking the 6-position due to the strong activating effect of the para-oriented ester and the ortho-oriented nitro group. nih.govmdpi.com
Interactive Table: SNAr Reactions with Phenols and Thiophenols
| Nucleophile | Reagent/Conditions | Product |
| Phenol | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Ethyl 2-methyl-5-nitro-6-phenoxynicotinate |
| Thiophenol | Base (e.g., NaH), Solvent (e.g., THF) | Ethyl 2-methyl-5-nitro-6-(phenylthio)nicotinate |
Reduction Reactions of the Nitro Group
The nitro group of ethyl 6-chloro-2-methyl-5-nitronicotinate can be reduced to an amino group, which is a crucial transformation for the synthesis of many biologically active compounds. A variety of methods are available for this reduction, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups to amines. wikipedia.org This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide, under an atmosphere of hydrogen gas. wikipedia.org The reaction is generally clean and high-yielding. For ethyl 6-chloro-2-methyl-5-nitronicotinate, catalytic hydrogenation can be employed to produce ethyl 5-amino-6-chloro-2-methylnicotinate. Care must be taken, however, as some catalysts and reaction conditions can also lead to the reduction of the pyridine ring or hydrogenolysis of the chloro substituent.
Interactive Table: Catalytic Hydrogenation Conditions
| Catalyst | Solvent | Pressure (H₂) | Temperature | Product |
| 10% Pd/C | Ethanol (B145695) | 1-4 atm | Room Temperature | Ethyl 5-amino-6-chloro-2-methylnicotinate |
| Raney Nickel | Methanol | 50 psi | 25-50°C | Ethyl 5-amino-6-chloro-2-methylnicotinate |
In cases where other reducible functional groups are present, or when milder conditions are required, chemoselective reduction methods are employed. These methods aim to reduce the nitro group while leaving other functionalities, such as the ester and chloro groups, intact. organic-chemistry.orgresearchgate.net Reagents like tin(II) chloride in hydrochloric acid, or iron powder in acetic acid, are commonly used for this purpose. wikipedia.org These methods are often preferred in multi-step syntheses where the preservation of other functional groups is critical. researchgate.netthieme-connect.com Another approach involves the use of sodium borohydride (B1222165) in the presence of a catalyst like iron(II) chloride, which has been shown to be effective for the selective reduction of nitroarenes in the presence of esters. thieme-connect.com
Enzymatic reductions also offer a high degree of chemoselectivity, with some nitroreductases capable of reducing nitro groups to hydroxylamines or amines without affecting other parts of the molecule. nih.gov
Ester Group Transformations
The ethyl ester group of the molecule can undergo various transformations, providing another avenue for derivatization. libretexts.org Common reactions include hydrolysis, transesterification, and amidation.
Ester hydrolysis, typically carried out under acidic or basic conditions, converts the ester to the corresponding carboxylic acid, 6-chloro-2-methyl-5-nitronicotinic acid. This carboxylic acid can then be coupled with amines or alcohols to form amides or different esters, respectively.
Transesterification, the conversion of one ester to another, can be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. libretexts.org This is useful for introducing different alkyl or aryl groups into the ester functionality. Aminolysis, the reaction with an amine, can directly convert the ester into an amide. libretexts.org These transformations significantly expand the synthetic utility of ethyl 6-chloro-2-methyl-5-nitronicotinate, allowing for the introduction of a wide range of functional groups. nih.gov
Hydrolysis to Corresponding Carboxylic Acid
The hydrolysis of Ethyl 6-chloro-2-methyl-5-nitronicotinate to its corresponding carboxylic acid, 6-chloro-2-methyl-5-nitronicotinic acid, is a standard ester transformation. This reaction can be effectively carried out under either acidic or basic conditions.
Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxide ion yields the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid product.
Alternatively, acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps and the elimination of ethanol, the carboxylic acid is formed.
Table 1: General Conditions for Hydrolysis of Ethyl 6-chloro-2-methyl-5-nitronicotinate
| Catalyst | Reagents | General Conditions | Product |
|---|---|---|---|
| Base | NaOH or KOH in water/alcohol mixture | Heat | 6-chloro-2-methyl-5-nitronicotinic acid |
Transesterification Reactions
Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is also typically catalyzed by either an acid or a base. masterorganicchemistry.com
In a base-catalyzed transesterification, an alkoxide (e.g., methoxide) acts as a nucleophile, attacking the carbonyl carbon of the ethyl ester. The resulting tetrahedral intermediate then collapses, eliminating the ethoxide ion and forming the new ester (e.g., methyl 6-chloro-2-methyl-5-nitronicotinate). masterorganicchemistry.com
Acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol. Similar to hydrolysis, a series of proton transfers and the elimination of ethanol lead to the formation of the new ester. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. masterorganicchemistry.com
Reactivity of the Pyridine Ring System and Side Chains
The pyridine ring of Ethyl 6-chloro-2-methyl-5-nitronicotinate is substituted with a chloro group, a methyl group, and a nitro group, each of which imparts specific reactivity to the molecule.
General Functional Group Interconversions
The functional groups on the pyridine ring can be interconverted to create a variety of derivatives. The nitro group is particularly susceptible to reduction. Standard reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation using a palladium catalyst, can selectively reduce the nitro group to an amino group, yielding Ethyl 5-amino-6-chloro-2-methylnicotinate.
The chloro group at the 6-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the nitro group and the pyridine nitrogen. It can be displaced by various nucleophiles, such as alkoxides, amines, and thiols, to introduce a range of substituents at this position.
Condensation and Cyclization Reactions
The derivatives of Ethyl 6-chloro-2-methyl-5-nitronicotinate can undergo various condensation and cyclization reactions to form fused heterocyclic systems. For instance, if the nitro group is reduced to an amine, the resulting 5-aminopyridine derivative can participate in condensation reactions with dicarbonyl compounds to form fused rings.
Furthermore, cyclization can be achieved through intramolecular reactions. For example, if the methyl group at the 2-position is functionalized to bear a nucleophilic center, it could potentially cyclize onto the ester group or another electrophilic site on the molecule. While specific examples for this exact compound are not prevalent, analogous reactions are well-documented in pyridine chemistry. researchgate.netmdpi.com
Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the chloro-substituted pyridine ring of Ethyl 6-chloro-2-methyl-5-nitronicotinate is a suitable substrate for such transformations.
Suzuki Coupling Reactions
The Suzuki coupling reaction is a versatile method for forming a carbon-carbon bond between the pyridine ring and various organic groups. nih.gov In this reaction, the chloro group at the 6-position of Ethyl 6-chloro-2-methyl-5-nitronicotinate can be coupled with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. researchgate.net
The catalytic cycle of the Suzuki reaction generally involves three key steps: oxidative addition of the chloropyridine to a palladium(0) complex, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination of the final coupled product, regenerating the palladium(0) catalyst. mdpi.com
Table 2: Representative Conditions for Suzuki Coupling of a Chloropyridine
| Component | Example |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | SPhos, P(t-Bu)₃ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene (B28343), Dioxane, DMF, Water |
This methodology allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at the 6-position of the pyridine ring, significantly expanding the molecular diversity that can be achieved from this starting material. nih.gov
Stille Coupling Reactions
The Stille coupling reaction is a powerful method for the formation of carbon-carbon bonds, involving the palladium-catalyzed reaction of an organotin compound with an organic halide. wikipedia.orgthermofisher.com While specific examples involving ethyl 6-chloro-2-methyl-5-nitronicotinate are not extensively documented in readily available literature, the reactivity of similar 6-chloronicotinate derivatives suggests its viability as a substrate in such transformations. The chloro group at the 6-position of the pyridine ring is analogous to an aryl halide and is expected to readily participate in the catalytic cycle of the Stille reaction.
The general mechanism involves the oxidative addition of the chloro-pyridyl compound to a palladium(0) complex, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The reaction conditions typically involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a suitable solvent like toluene or DMF. nrochemistry.com
Hypothetical Stille coupling reactions of ethyl 6-chloro-2-methyl-5-nitronicotinate with various organostannanes could be envisioned to yield a range of substituted nicotinates. For instance, coupling with vinyltributyltin would introduce a vinyl group, while reaction with aryltributyltin reagents would lead to the formation of 6-arylnicotinates.
Table 1: Postulated Stille Coupling Reactions of Ethyl 6-chloro-2-methyl-5-nitronicotinate
| Organostannane Reagent | Expected Product |
| Vinyltributyltin | Ethyl 2-methyl-5-nitro-6-vinylnicotinate |
| Phenyltributyltin | Ethyl 2-methyl-5-nitro-6-phenylnicotinate |
| Thienyltributyltin | Ethyl 2-methyl-5-nitro-6-(thien-2-yl)nicotinate |
| Ethynyltributyltin | Ethyl 6-ethynyl-2-methyl-5-nitronicotinate |
It is important to note that the efficiency of these reactions can be influenced by factors such as the choice of catalyst, ligand, solvent, and the nature of the organostannane. The presence of the nitro group might necessitate careful optimization of reaction conditions to avoid potential side reactions.
Hiyama Cross-Coupling Reactions
The Hiyama cross-coupling reaction offers another avenue for carbon-carbon bond formation, utilizing organosilanes as the organometallic partner in a palladium-catalyzed process. wikipedia.org Similar to the Stille coupling, the chloro substituent on ethyl 6-chloro-2-methyl-5-nitronicotinate serves as the electrophilic partner. A key feature of the Hiyama coupling is the activation of the organosilane, typically with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org
The reaction is valued for the lower toxicity of organosilanes compared to organostannanes. The general applicability of Hiyama coupling to aryl and heteroaryl chlorides suggests that ethyl 6-chloro-2-methyl-5-nitronicotinate would be a suitable substrate. nih.govnih.gov The reaction would proceed through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Table 2: Potential Hiyama Cross-Coupling Reactions of Ethyl 6-chloro-2-methyl-5-nitronicotinate
| Organosilane Reagent | Activator | Expected Product |
| Phenyltrimethoxysilane | TBAF | Ethyl 2-methyl-5-nitro-6-phenylnicotinate |
| Vinyltrimethoxysilane | TBAF | Ethyl 2-methyl-5-nitro-6-vinylnicotinate |
| (Thien-2-yl)trimethoxysilane | TBAF | Ethyl 2-methyl-5-nitro-6-(thien-2-yl)nicotinate |
| Allyltrimethoxysilane | TBAF | Ethyl 6-allyl-2-methyl-5-nitronicotinate |
The successful execution of Hiyama couplings with this substrate would likely depend on the careful selection of the palladium catalyst, ligand, fluoride source, and solvent to achieve optimal yields and minimize potential side reactions, particularly those involving the nitro and ester functionalities.
Other Organometallic Reagent-Mediated Transformations (e.g., Grignard reactions)
Grignard reagents are highly reactive organomagnesium halides that are well-known for their addition to carbonyl groups. However, their interaction with nitroaromatic compounds can be more complex. The strong nucleophilic and basic nature of Grignard reagents can lead to various reaction pathways. wikipedia.org
In the context of ethyl 6-chloro-2-methyl-5-nitronicotinate, the Grignard reagent could potentially react at several electrophilic sites. Addition to the ester carbonyl group is a possibility, which would lead to the formation of a tertiary alcohol after workup. However, the presence of the nitro group introduces alternative reaction pathways. It has been observed that Grignard reagents can add to the nitro group of nitroarenes to form N,N-disubstituted hydroxylamines after a reduction step. rsc.org
Furthermore, the reaction of Grignard reagents with the pyridine ring itself is also a consideration. Nucleophilic addition of Grignard reagents to the carbon atom of the nitrile group in cyanopyrimidines has been reported to yield ketones after hydrolysis. nih.govmasterorganicchemistry.com While there is no nitrile group in the target molecule, this highlights the possibility of addition to the electron-deficient pyridine ring. The chloro substituent could also potentially undergo a coupling-like reaction with the Grignard reagent, although this is less common than palladium-catalyzed processes.
Given the multiple reactive sites, the outcome of the reaction of a Grignard reagent with ethyl 6-chloro-2-methyl-5-nitronicotinate would be highly dependent on the specific Grignard reagent used and the reaction conditions, such as temperature and solvent. Careful control of these parameters would be necessary to achieve a selective transformation.
Table 3: Possible Outcomes of Grignard Reactions with Ethyl 6-chloro-2-methyl-5-nitronicotinate
| Grignard Reagent | Potential Reaction Site | Possible Product Type |
| Methylmagnesium bromide | Ester carbonyl | Tertiary alcohol |
| Phenylmagnesium bromide | Nitro group | N,N-disubstituted hydroxylamine (B1172632) derivative |
| Ethylmagnesium chloride | Pyridine ring (C-6) | 6-Ethylnicotinate derivative |
Exploitation of the Alkyl Halide Moiety in Further Reactions
The chloro group at the 6-position of the pyridine ring in ethyl 6-chloro-2-methyl-5-nitronicotinate is an "alkyl halide" in the broader sense of a halogen attached to an sp²-hybridized carbon of a heteroaromatic system. This moiety is the key to a wide array of transformations, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent nitro group and the nitrogen atom in the pyridine ring significantly activates the C-6 position towards nucleophilic attack. youtube.com
This activation facilitates the displacement of the chloride ion by a variety of nucleophiles under relatively mild conditions. Common nucleophiles that can be employed include amines, alkoxides, and thiolates, leading to the formation of 6-amino, 6-alkoxy, and 6-thioether substituted nicotinates, respectively. These reactions are typically carried out in the presence of a base to neutralize the HCl generated during the reaction.
The SNAr mechanism involves the initial attack of the nucleophile on the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent expulsion of the chloride ion restores the aromaticity of the pyridine ring and yields the substituted product.
Table 4: Examples of Nucleophilic Aromatic Substitution Reactions on Ethyl 6-chloro-2-methyl-5-nitronicotinate
| Nucleophile | Reagent Example | Expected Product |
| Amine | Piperidine | Ethyl 2-methyl-5-nitro-6-(piperidin-1-yl)nicotinate |
| Alkoxide | Sodium methoxide | Ethyl 6-methoxy-2-methyl-5-nitronicotinate |
| Thiolate | Sodium thiophenoxide | Ethyl 2-methyl-5-nitro-6-(phenylthio)nicotinate |
The versatility of the SNAr reaction on this substrate provides a straightforward and efficient method for introducing a wide range of functional groups, making it a valuable intermediate in the synthesis of more complex molecules.
Applications As a Key Synthetic Intermediate in Complex Molecule Synthesis
Building Block for Nitrogen-Containing Heterocyclic Systems
The substituted pyridine (B92270) core of Ethyl 6-chloro-2-methyl-5-nitronicotinate is ideal for the annulation of additional rings, leading to the formation of fused heterocyclic systems. These systems are prominent scaffolds in medicinal chemistry.
The general class of 2-chloro-3-nitropyridines, to which the title compound belongs, are effective precursors for pyrazolo[4,3-b]pyridines. An efficient synthetic method involves a sequence of nucleophilic aromatic substitution (SNAr) and modified Japp–Klingemann reactions. nih.govresearchgate.net This approach allows for the construction of the pyrazole (B372694) ring fused to the pyridine core. nih.gov The strategy is advantageous due to the use of stable starting materials and the ability to combine multiple steps in a one-pot procedure. nih.govresearchgate.net
Pyrazolo[4,3-b]pyridines are of significant interest due to their diverse biological activities, including potential use as inhibitors for HIV-1 non-nucleoside reverse transcriptase, interleukin-2 (B1167480) inducible T-cell kinase (ITK), and corticotropin-releasing factor type-1 (CRF1) antagonists. nih.gov
Table 1: Examples of Synthesized Pyrazolo[4,3-b]pyridines
| Compound Name | Molecular Formula |
|---|---|
| Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | C₁₅H₁₀ClN₄O₄ |
| Ethyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | C₁₆H₁₄N₄O₅ |
| Ethyl 6-nitro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | C₁₆H₁₀F₃N₄O₄ |
| Ethyl 1-(2-methoxyphenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | C₁₇H₁₄F₃N₃O₃ |
This table presents derivatives synthesized from related 2-chloro-3-nitropyridine (B167233) precursors, illustrating the types of complex molecules accessible through this synthetic route. nih.gov
The synthetic protocol developed for pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines has been successfully adapted for the synthesis of 1-arylindazoles. nih.gov This involves a one-pot procedure combining the Japp–Klingemann reaction and subsequent cyclization of the hydrazone intermediate. nih.govresearchgate.net Indazoles and their derivatives are important structural motifs in many pharmacologically active compounds, and their synthesis is a key area of research. nih.gov For instance, various indazole-based compounds have been developed as potent inhibitors for enzymes like acetyl-CoA carboxylase. nih.gov
Precursor to Diverse Nicotinic Acid Derivatives
Ethyl 6-chloro-2-methyl-5-nitronicotinate is an ester of a substituted nicotinic acid (pyridine-3-carboxylic acid). The functional groups on the pyridine ring—the chloro, nitro, and ester moieties—can be selectively transformed to generate a library of novel nicotinic acid derivatives.
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
The nitro group can be reduced to an amino group, which can then undergo a variety of further reactions such as diazotization or acylation.
The chloro group is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups such as amines, alcohols, and thiols.
This chemical versatility allows for the systematic modification of the core structure to explore structure-activity relationships in drug discovery programs.
Role in the Synthesis of Organic Compounds with Tailored Structural Features and Properties
The use of Ethyl 6-chloro-2-methyl-5-nitronicotinate enables the synthesis of complex molecules with highly specific and tailored features. By choosing appropriate reaction partners and sequences, chemists can control the final architecture and properties of the resulting compounds. For example, the synthesis of pyrazolo[4,3-b]pyridines leads to molecules with potential antineoplastic activity as selective inhibitors of oncoproteins like c-Met or as CDK8 inhibitors. nih.gov The ability to introduce various aryl groups during the synthesis of both pyrazolopyridines and indazoles allows for the fine-tuning of the electronic and steric properties of the final molecule, which is critical for optimizing biological activity. nih.gov
Intermediate in the Preparation of Scaffolds for Chemical Biology Research
The fused heterocyclic systems derived from Ethyl 6-chloro-2-methyl-5-nitronicotinate, such as pyrazolopyridines and indazoles, are foundational scaffolds in chemical biology and medicinal chemistry. nih.govnih.govmdpi.com These core structures are present in numerous compounds investigated for therapeutic applications. nih.gov For example, pyrazolo[4,3-b]pyridines have been studied as potential positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGluR4) and as inhibitors of various kinases. nih.gov The ability to readily access these scaffolds from precursors like Ethyl 6-chloro-2-methyl-5-nitronicotinate facilitates the development of compound libraries for high-throughput screening and the generation of molecular probes to study biological processes.
Utility in the Synthesis of Functional Organic Materials (e.g., dyes, catalysts)
Beyond pharmaceutical applications, related compounds like methyl 6-chloro-5-nitronicotinate serve as important raw materials for creating functional organic materials. xsu.com The electron-deficient, highly substituted pyridine ring system can act as a core chromophore in the design of novel dyes. Furthermore, the introduction of different functional groups via the synthetic pathways described can be used to construct organic catalysts or ligands for metal-based catalytic systems. The nitrogen atoms within the pyridine and fused pyrazole rings can act as coordination sites for metal ions, opening possibilities for applications in materials science. xsu.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Ethyl 6-chloro-2-methyl-5-nitronicotinate, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the closely related analog, Ethyl 2-methyl-5-nitronicotinate, specific chemical shifts are observed that help in assigning the proton signals. The ethyl ester group typically shows a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methyl group on the pyridine (B92270) ring would appear as a singlet, and the aromatic protons on the pyridine ring would appear as distinct signals in the downfield region.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The electron-withdrawing effects of the chloro, nitro, and ester functional groups significantly influence the chemical shifts of the carbon atoms in the pyridine ring. The carbonyl carbon of the ester group is typically observed at the most downfield position. Chemical shifts for substituted pyridines are well-documented and can be used to predict and confirm the signals for the target compound. For instance, the carbon atom attached to the electronegative chlorine atom would be shifted downfield, as would the carbons influenced by the nitro group.
Predicted NMR Data for Ethyl 6-chloro-2-methyl-5-nitronicotinate Data below is predictive and based on known substituent effects on pyridine rings. Actual experimental values may vary.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Pyridine-H | δ 8.5-9.0 (s, 1H) | - |
| -CH₂- (Ethyl) | δ 4.3-4.5 (q, 2H) | δ 62-64 |
| Ring-CH₃ | δ 2.6-2.8 (s, 3H) | δ 20-25 |
| -CH₃ (Ethyl) | δ 1.3-1.5 (t, 3H) | δ 13-15 |
| C=O (Ester) | - | δ 163-166 |
| C-Cl | - | δ 150-155 |
| C-NO₂ | - | δ 145-150 |
| C-COOEt | - | δ 125-130 |
| C-CH₃ | - | δ 158-162 |
| Pyridine-C | - | δ 135-140 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, LC-MS)
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through fragmentation analysis.
Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for determining the molecular weight of Ethyl 6-chloro-2-methyl-5-nitronicotinate. In positive ion mode, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺. The high-resolution mass measurement from ESI-MS allows for the precise determination of the molecular formula.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways. The fragmentation of related nicotine (B1678760) and nitazene (B13437292) analogs often involves characteristic losses from the pyridine ring and its substituents. For Ethyl 6-chloro-2-methyl-5-nitronicotinate, expected fragmentation could include the loss of the ethyl group (-29 Da), the ethoxy group (-45 Da), or the entire ester functionality. Cleavage of the nitro group (-46 Da) is also a common fragmentation pathway for nitroaromatic compounds. Studying these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Separation
HPLC and UPLC are indispensable tools for assessing the purity of Ethyl 6-chloro-2-methyl-5-nitronicotinate and for its separation from reaction byproducts or impurities.
These techniques separate compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For pyridine derivatives, reversed-phase HPLC is a commonly employed method. A typical setup would involve a C8 or C18 stationary phase column. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is achieved by running a gradient, where the proportion of the organic solvent is increased over time. Detection is typically performed using a UV detector, as the pyridine ring system is UV-active. The purity of the sample is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of the synthesis of Ethyl 6-chloro-2-methyl-5-nitronicotinate. libretexts.orgitwreagents.com It allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product. libretexts.orgitwreagents.com
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. As the solvent moves up the plate by capillary action, the components of the reaction mixture separate based on their polarity. The starting materials and the product will have different retention factors (Rƒ values). By comparing the spots of the reaction mixture to the spots of the starting materials, one can determine if the reaction is complete. The spots can be visualized under UV light, as the pyridine ring is UV-active.
X-ray Crystallography for Solid-State Structure Determination (for the compound or relevant analogues)
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a crystal structure for Ethyl 6-chloro-2-methyl-5-nitronicotinate itself may not be publicly available, analysis of related structures provides significant insight.
For analogous substituted chloronicotinates and other heterocyclic compounds, X-ray diffraction studies have provided exact measurements of bond lengths, bond angles, and torsional angles. This technique would confirm the planar nature of the pyridine ring and the spatial orientation of its substituents (chloro, methyl, nitro, and ethyl carboxylate groups). Furthermore, X-ray crystallography reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the solid state. The analysis of a suitable crystal of the title compound would provide unambiguous proof of its structure and stereochemistry.
Computational and Theoretical Investigations of Ethyl 6 Chloro 2 Methyl 5 Nitronicotinate
Electronic Structure Analysis and Molecular Orbital Theory
Computational chemistry provides powerful tools to investigate the electronic structure of molecules like Ethyl 6-chloro-2-methyl-5-nitronicotinate. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate the molecule's electronic properties.
An electronic structure analysis would typically begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. From this optimized structure, a variety of electronic properties can be determined. Molecular Orbital (MO) theory is central to this analysis, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.
For Ethyl 6-chloro-2-methyl-5-nitronicotinate, the electron-withdrawing nature of the chloro and nitro groups, combined with the ester functionality, would be expected to significantly influence the electron distribution across the pyridine (B92270) ring. A molecular electrostatic potential (MEP) map would visually represent the electron density, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is critical for predicting how the molecule might interact with other reagents.
Illustrative Data for Electronic Properties:
| Parameter | Expected Data Type | Significance |
| HOMO Energy | Energy value (e.g., in eV) | Indicates electron-donating capability |
| LUMO Energy | Energy value (e.g., in eV) | Indicates electron-accepting capability |
| HOMO-LUMO Gap | Energy difference (e.g., in eV) | Relates to chemical reactivity and stability |
| Dipole Moment | Vector magnitude (e.g., in Debye) | Measures overall polarity of the molecule |
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies are invaluable for elucidating the pathways of chemical reactions involving Ethyl 6-chloro-2-methyl-5-nitronicotinate. By mapping the potential energy surface, computational chemists can identify the most likely mechanism for a given transformation, such as nucleophilic aromatic substitution at the chlorine-bearing carbon.
These studies involve locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
For instance, in a reaction where the chloro group is displaced by a nucleophile, theoretical calculations could distinguish between a concerted mechanism or a stepwise mechanism involving a Meisenheimer complex intermediate. The calculated activation energy (the energy difference between the reactants and the transition state) can be used to predict reaction rates and understand how substituents on the pyridine ring affect reactivity.
Example of a Reaction Coordinate Analysis Table:
| Species | Relative Energy (kcal/mol) | Key Geometric Features |
| Reactants | 0.0 | Initial bond lengths and angles |
| Transition State | Calculated Value | Partially formed/broken bonds |
| Intermediate | Calculated Value (if any) | Structure of the stabilized intermediate |
| Products | Calculated Value | Final bond lengths and angles |
Computational Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of Ethyl 6-chloro-2-methyl-5-nitronicotinate, which are essential for its characterization and identification.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, chemists can obtain theoretical chemical shifts that can be compared with experimental data to confirm the structure.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally. These frequencies correspond to the peaks observed in an IR spectrum. This analysis helps in identifying the presence of specific functional groups, such as the C=O of the ester, the N-O stretches of the nitro group, and vibrations of the pyridine ring. A scaling factor is often applied to the calculated frequencies to better match experimental values.
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic transitions that give rise to UV-Visible absorption spectra. The calculations provide the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and the intensity of the absorption bands, respectively.
Hypothetical Predicted Spectroscopic Data:
| Spectroscopy Type | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift (C=O) | ~165-175 ppm |
| ¹H NMR | Chemical Shift (ring H) | ~7.0-9.0 ppm |
| IR | Vibrational Frequency (C=O stretch) | ~1700-1750 cm⁻¹ |
| IR | Vibrational Frequency (NO₂ asymm. stretch) | ~1500-1560 cm⁻¹ |
| UV-Vis | λ_max | ~250-350 nm |
Quantitative Structure-Reactivity Relationship (QSAR) Studies (Theoretical Aspects)
Quantitative Structure-Reactivity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity or biological activity. While no specific QSAR studies were found for Ethyl 6-chloro-2-methyl-5-nitronicotinate itself, the methodology would involve calculating a set of molecular descriptors for this compound and its analogues.
These descriptors are numerical representations of the molecule's physicochemical properties and can be categorized as:
Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific shape indices.
Hydrophobic: LogP (partition coefficient).
Topological: Indices that describe molecular branching and connectivity.
Once these descriptors are calculated for a series of related molecules with known reactivity data (e.g., reaction rate constants), statistical methods like multiple linear regression or partial least squares are used to develop a QSAR model. This model takes the form of an equation that can then be used to predict the reactivity of new, unsynthesized compounds based solely on their calculated descriptors. Such models are instrumental in guiding the design of new molecules with desired properties, for example, in the development of new catalysts or pharmaceuticals. mdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
